molecular formula C7H7ClINO2S B15273405 2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide

2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide

Cat. No.: B15273405
M. Wt: 331.56 g/mol
InChI Key: JOTILLHSOMWCKD-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClINO2S and a molecular weight of 331.55 g/mol . This compound is characterized by the presence of both chlorine and iodine substituents on a benzene ring, along with a sulfonamide group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination and iodination of N-methylbenzene-1-sulfonamide. The reaction conditions often require the use of strong acids or bases to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms can participate in halogen bonding, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-bromo-N-methylbenzene-1-sulfonamide
  • 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
  • 2-Chloro-5-nitro-N-methylbenzene-1-sulfonamide

Uniqueness

2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions compared to other similar compounds. The iodine atom, being larger and more polarizable, can enhance the compound’s ability to participate in specific types of chemical reactions and interactions .

Properties

Molecular Formula

C7H7ClINO2S

Molecular Weight

331.56 g/mol

IUPAC Name

2-chloro-5-iodo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7ClINO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

JOTILLHSOMWCKD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)I)Cl

Origin of Product

United States

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